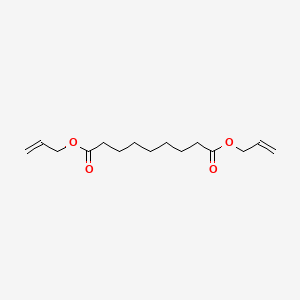

Diallyl azelate

Description

Historical Perspectives in Diallyl Ester Chemistry

The study of diallyl esters is rooted in the mid-20th century exploration of thermosetting plastics. Among the most prominent early examples is diallyl phthalate (B1215562) (DAP), which became a benchmark for this class of materials. atamanchemicals.com DAP demonstrated a unique and highly valuable two-stage polymerization process. Initially, the monomer can be polymerized to form a stable, soluble, and fusible thermoplastic prepolymer. atamanchemicals.com This prepolymer, containing residual unsaturation, can then be molded and subsequently cured, typically with a peroxide catalyst and heat, into a crosslinked, infusible thermoset resin. atamanchemicals.com

A key advantage of this two-stage process, particularly for DAP resins, is that the majority of volumetric shrinkage occurs during the initial prepolymer formation. The final curing stage proceeds with minimal shrinkage, ensuring excellent dimensional stability in the final molded product. atamanchemicals.com This property, combined with outstanding electrical insulation, heat resistance, chemical inertness, and low moisture absorption, established diallyl esters as high-performance materials for demanding applications. atamanchemicals.comosaka-soda.co.jpsumibe.co.jp They became the material of choice for critical electrical and electronic components, especially in the military, aerospace, and communications industries, where long-term reliability under harsh environmental conditions is paramount. atamanchemicals.comsumibe.co.jp

Building on the success of DAP, researchers began to explore other diallyl esters derived from various dicarboxylic acids to tailor material properties. This led to the investigation of esters like diallyl isophthalate (B1238265) for even higher heat resistance and aliphatic diallyl esters, such as diallyl adipate (B1204190) and diallyl sebacate (B1225510), to introduce greater flexibility into the polymer network. researchgate.net The polymerization of these monomers generally proceeds via a free-radical mechanism, often involving intramolecular cyclization followed by intermolecular crosslinking, a process known as cyclopolymerization. researchgate.net The tendency for cyclization versus linear propagation is influenced by the length of the chain separating the two allyl groups. It is within this historical and chemical context that the specific potential of diallyl azelate can be understood.

Significance of this compound in Polymer Science and Materials Engineering

This compound (C₁₅H₂₄O₄) emerges as a noteworthy monomer due to the combination of its reactive allyl functionalities and the long, flexible nine-carbon backbone of azelaic acid. Azelaic acid itself is recognized as a valuable bio-based building block for synthesizing polymers, plasticizers, and lubricants, known for imparting enhanced flexibility and good low-temperature performance. nih.gov When incorporated into a diallyl ester structure, this backbone suggests that this compound can function as a reactive plasticizer or a crosslinking agent that improves the ductility and impact resistance of thermoset resins. nih.govspecialchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit |

| Molecular Formula | C₁₅H₂₄O₄ | - |

| Molecular Weight | 268.35 | g/mol |

| IUPAC Name | bis(prop-2-enyl) nonanedioate | - |

| CAS Number | 3136-99-0 | - |

| Density (Computed) | 0.996 | g/cm³ |

| Boiling Point (Computed) | 688.54 | K |

| Flash Point (Computed) | 162.3 | °C |

| Water Solubility (Computed Log) | -3.53 | mol/L |

Data sourced from computational models and databases.

The primary significance of this compound in materials engineering lies in its role as a crosslinking comonomer. Like other diallyl esters, its two allyl groups can participate in free-radical polymerization to form strong covalent bonds between polymer chains. nih.gov This crosslinking enhances the mechanical properties, thermal stability, and chemical resistance of the resulting material. Research has indicated its utility as a crosslinking agent in styrene-based polymers. The incorporation of this compound can modify the polymer network, potentially offering a balance between rigidity from the styrene (B11656) and flexibility from the azelate chain.

In polymer science, this compound is a candidate for creating specialized copolymers. Its long aliphatic chain is expected to lower the glass transition temperature (Tg) of the resulting polymer, making it more flexible, particularly at low temperatures. This is a desirable characteristic in applications such as coatings, adhesives, and sealants that must resist cracking in cold environments. nih.gov Polyesters derived from azelaic acid are noted for their low volatility and high resistance to cold impact, properties that this compound could impart to a thermoset network. nih.gov Patents have mentioned this compound as a component in hydrophilic copolymers intended for use in soft contact lenses, highlighting its potential in biomedical material applications where flexibility and biocompatibility are crucial.

While detailed kinetic studies specifically on the homopolymerization of this compound are not widely published, its behavior can be inferred from related aliphatic diallyl esters. For instance, studies on diallyl adipate (a six-carbon diacid ester) and diallyl sebacate (a ten-carbon diacid ester) show that the length of the aliphatic chain influences the balance between cyclopolymerization and crosslinking. this compound, with its nine-carbon chain, fits between these two and is expected to undergo similar radical polymerization, forming crosslinked networks suitable for creating durable elastomers and thermosets. nih.gov Its significance, therefore, lies in its potential to produce materials with a tailored combination of thermoset durability and inherent flexibility.

Structure

3D Structure

Properties

CAS No. |

3136-99-0 |

|---|---|

Molecular Formula |

C15H24O4 |

Molecular Weight |

268.35 g/mol |

IUPAC Name |

bis(prop-2-enyl) nonanedioate |

InChI |

InChI=1S/C15H24O4/c1-3-12-18-14(16)10-8-6-5-7-9-11-15(17)19-13-4-2/h3-4H,1-2,5-13H2 |

InChI Key |

XZPPRVFUMUEKLN-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)CCCCCCCC(=O)OCC=C |

Canonical SMILES |

C=CCOC(=O)CCCCCCCC(=O)OCC=C |

Other CAS No. |

3136-99-0 |

Origin of Product |

United States |

Synthetic Methodologies for Diallyl Azelate Monomer

Esterification Pathways

The fundamental reaction for producing diallyl azelate involves the condensation of azelaic acid, a nine-carbon dicarboxylic acid, with two molecules of allyl alcohol. This reaction is an equilibrium process where water is formed as a byproduct.

A common laboratory and industrial approach is the direct esterification of azelaic acid and allyl alcohol. In one documented synthesis, azelaic acid is reacted with allyl alcohol in the presence of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalyst such as 4-(Dimethylamino)pyridine (DMAP). acs.orgacs.org This method has been reported to produce this compound in high yields, with one study achieving a 96% yield. acs.org The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature over several hours. acs.orgnih.gov

Another pathway involves a transesterification reaction. While not as common for this compound specifically, this method uses an ester of azelaic acid, such as dimethyl azelate, and reacts it with allyl alcohol in the presence of a suitable catalyst. google.com This approach can be advantageous in certain industrial settings.

Catalysis in this compound Synthesis

The choice of catalyst is crucial in the synthesis of this compound as it influences reaction rate, yield, and selectivity. Both acid and base catalysts, as well as enzymatic catalysts, have been employed.

Chemical Catalysis:

Acid Catalysts: Traditional esterification often utilizes strong mineral acids like sulfuric acid (H₂SO₄) or phosphoric acid. google.com Lewis acids are also effective catalysts for this type of reaction. google.com These catalysts protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Coupling Agents and Base Catalysts: Modern synthetic methods often employ coupling agents like EDC·HCl in conjunction with a base catalyst such as DMAP. acs.orgacs.org In this system, EDC·HCl activates the carboxylic acid group, while DMAP acts as a nucleophilic catalyst, accelerating the esterification process. The use of a base like diisopropylethylamine (DIPEA) is also common to neutralize the hydrochloride byproduct. acs.orgacs.orgnih.gov

Enzymatic Catalysis:

Enzymatic catalysis, particularly using lipases, presents a more environmentally friendly alternative to chemical catalysts. mdpi.com Lipases can catalyze esterification under milder conditions, often in solvent-free systems, which reduces the formation of byproducts and simplifies purification. mdpi.com For instance, lipase-catalyzed esterification has been successfully applied to the synthesis of other diallyl esters like diallyl adipate (B1204190), suggesting its potential for this compound production.

Optimization of Reaction Parameters in Synthesis

To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.

Stoichiometry of Reactants: The molar ratio of azelaic acid to allyl alcohol is a key factor. A stoichiometric excess of allyl alcohol is often used to drive the reaction equilibrium towards the formation of the diester. In one reported synthesis, a molar ratio of azelaic acid to allyl alcohol of 1:2.2 was used. acs.orgnih.gov

Temperature: The reaction temperature affects the rate of esterification. In chemically catalyzed reactions using strong acids, temperatures are often elevated (e.g., 100–110°C) to facilitate the removal of water and shift the equilibrium. However, methods using coupling agents like EDC·HCl can be performed effectively at room temperature. acs.orgacs.org Enzymatic reactions typically occur at lower temperatures (e.g., 40-60°C) to maintain enzyme activity. mdpi.com

Reaction Time: The duration of the reaction is optimized to ensure maximum conversion. Reaction progress is often monitored using techniques like thin-layer chromatography (TLC). acs.orgnih.gov For the EDC·HCl/DMAP catalyzed synthesis, a reaction time of 12 hours has been reported to be effective. acs.orgacs.orgnih.gov

Removal of Water: In direct esterification reactions, the continuous removal of water is essential to drive the reaction to completion. This can be achieved through azeotropic distillation using a suitable solvent or by carrying out the reaction at a temperature above the boiling point of water. google.com

Below is an interactive table summarizing the optimized reaction parameters from a documented synthesis of this compound.

| Parameter | Value | Reference |

| Azelaic Acid (equiv) | 1.0 | nih.gov |

| Allyl Alcohol (equiv) | 2.2 | nih.gov |

| EDC·HCl (equiv) | 3.0 | nih.gov |

| DMAP (equiv) | 0.44 | nih.gov |

| DIPEA (equiv) | 6.0 | nih.gov |

| Solvent | Dichloromethane (DCM) | nih.gov |

| Temperature | Room Temperature | nih.gov |

| Reaction Time | 12 hours | nih.gov |

| Yield | 96% | acs.org |

Purification Techniques for Monomer Preparation

After the synthesis, the crude this compound monomer must be purified to remove unreacted starting materials, catalysts, byproducts, and solvents. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Washing and Extraction: The reaction mixture is often first quenched with water and then extracted with an organic solvent like dichloromethane or ethyl acetate (B1210297). acs.orgnih.gov The organic layer is then washed with solutions such as saturated sodium bicarbonate to remove acidic impurities and brine to remove residual water-soluble components. acs.orggoogle.com

Drying and Solvent Removal: The organic phase containing the product is dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) and then the solvent is removed under reduced pressure using a rotary evaporator. acs.orgresearchgate.net

Chromatography: For high-purity applications, column chromatography is a common purification technique. nih.gov The crude product is passed through a silica (B1680970) gel column, and a solvent system (eluent) is used to separate the desired this compound from other components.

Distillation: Vacuum distillation can be employed to purify this compound, especially on a larger scale. This method separates compounds based on their boiling points and is effective for removing non-volatile impurities.

Crystallization: In some cases, particularly for solid products or for removing specific impurities, crystallization can be a highly effective purification method. mdpi.comdtic.mil

The purity of the final product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. researchgate.net

Polymerization and Copolymerization of Diallyl Azelate

Fundamental Polymerization Mechanisms of Diallyl Azelate

The polymerization of diallyl monomers is predominantly carried out via free-radical mechanisms. Ionic polymerization methods are generally less effective for this class of compounds due to the electronic nature of the allyl double bond.

Free radical polymerization is the most common method for polymerizing diallyl esters. The process is initiated by the decomposition of a radical initiator, such as a peroxide or an azo compound, to generate primary radicals. These radicals then add to one of the double bonds of a this compound molecule to initiate chain growth.

A key feature of the polymerization of diallyl monomers is intramolecular cyclization. The growing polymer chain, which contains a pendant allyl group after the first double bond has reacted, can undergo a cyclization reaction where the radical end attacks the pendant double bond. This leads to the formation of cyclic structures within the polymer backbone. researchgate.net This cyclization competes with intermolecular propagation (where the radical adds to a separate monomer molecule) and crosslinking reactions. The extent of cyclization is influenced by factors such as monomer concentration and the length of the chain separating the two allyl groups.

Conventional ionic polymerization methods are generally not suitable for diallyl esters like this compound. The applicability of cationic or anionic polymerization is largely determined by the electronic nature of the monomer's substituent groups. stanford.edu

Cationic Polymerization: This mechanism is typically effective for monomers with electron-donating groups that can stabilize the propagating carbocation. stanford.edugellnerindustrial.com However, the polymerization of allyl monomers via a cationic mechanism is often suppressed by the formation of stable π-allyl cations, which can terminate or retard chain growth. d-nb.info

Anionic Polymerization: This method is generally limited to monomers possessing strong electron-withdrawing groups capable of stabilizing a propagating carbanion. stanford.edugellnerindustrial.com Diallyl esters lack the requisite electron-withdrawing character to polymerize efficiently via this pathway. Furthermore, the presence of ester groups can lead to side reactions with anionic initiators.

While conventional ionic methods are challenging, research into alternative polymerization routes exists. For instance, coordination-insertion polymerization using palladium catalysts has been explored to overcome the limitations of polymerizing allyl monomers, allowing for the synthesis of copolymers and even homopolymers under specific conditions. d-nb.info Additionally, advanced strategies that seek to combine different polymerization mechanisms, such as synchronous cationic-anionic polymerization, are being developed, though their application is highly specific to certain monomer systems. nih.govchemrxiv.org

Free Radical Polymerization (FRP)

Kinetics of this compound Polymerization

The kinetics of diallyl ester polymerization are complex, deviating from the classical models for vinyl polymerization due to the prevalence of degradative chain transfer and cyclization reactions.

In classical free-radical polymerization, the reaction rate is typically proportional to the monomer concentration and the square root of the initiator concentration. For many allyl monomers, however, the polymerization rate often shows a first-order dependence on the initiator concentration. e3s-conferences.org This is a direct consequence of the degradative chain transfer mechanism, where the termination rate is influenced differently than in a standard bimolecular termination of two growing chains.

Kinetic studies on various diallyl monomers have resulted in empirical rate equations. For example, the polymerization of certain methyl alkyl diallyl ammonium (B1175870) chloride monomers was described by rate equations where the orders of reaction with respect to the initiator and monomer concentrations were approximately 0.72–0.75 and 1.92–1.93, respectively. mdpi.com For the polymerization of dimethyl diallyl ammonium chloride with a persulfate initiator, a kinetic model was developed that included terms for activated initiator decomposition and termination involving chlorine atoms from the counter-ion. capes.gov.br While a specific rate equation for this compound is not available, its kinetics are expected to follow these general complex trends characteristic of diallyl monomers.

The activation energy (Ea) is a critical parameter that describes the temperature sensitivity of the polymerization rate. Research on the polymerization of diallyl esters of homologous aliphatic dicarboxylic acids provides insight into the expected activation energy for this compound. Studies have shown a relationship between the length of the dicarboxylic acid chain and the kinetic parameters. For instance, the activation energy for polymerization has been determined for diallyl esters that are structurally similar to this compound (which has a C9 diacid backbone).

| Diallyl Ester Monomer | Dicarboxylic Acid Chain | Activation Energy (kcal/mol) |

| Diallyl oxalate | C2 | 3.6 |

| Diallyl malonate | C3 | 3.2 |

| Diallyl adipate (B1204190) | C6 | 2.5 |

| Diallyl sebacate (B1225510) | C10 | 1.2 |

| Table based on data from a study on diallyl adipate, intended to show trends among homologous diallyl esters. |

The data shows a trend of decreasing activation energy as the length of the aliphatic chain in the dicarboxylic acid increases. This suggests that the activation energy for the polymerization of this compound would be relatively low, likely falling between that of diallyl adipate and diallyl sebacate. Lower activation energy implies that the polymerization rate is less sensitive to changes in temperature.

As a difunctional monomer, the polymerization of this compound leads to the formation of a three-dimensional, crosslinked network, a phenomenon known as gelation. The point at which an infinite network first appears is called the gel point, and it is characterized by a rapid increase in viscosity and the appearance of an insoluble polymer fraction (the gel).

The polymerization proceeds in stages. Initially, soluble, branched prepolymers (β-polymers) are formed. researchgate.net As the reaction continues, these prepolymers crosslink, leading to the formation of the insoluble gel (γ-polymer). For diallyl phthalate (B1215562), gelation occurs at approximately 25% monomer conversion. researchgate.net

The conversion at the gel point is a key characteristic of a crosslinking polymerization. For diallyl esters of aliphatic dicarboxylic acids, it has been observed that the actual gel-point conversion increases as the molecular weight of the monomer increases. researchgate.net This delay in gelation for larger monomers is attributed to a reduction in excluded volume effects, which facilitates intermolecular crosslinking. researchgate.net This suggests that the conversion at the gel point for this compound would be higher than that of diallyl esters derived from shorter-chain diacids. The significant tendency for intramolecular cyclization competes with the intermolecular reactions required for network formation, often causing the experimental gel point to occur at a higher conversion than predicted by theoretical models like the Flory-Stockmayer theory. researchgate.netresearchgate.net

Activation Energy of Polymerization Processes

Intramolecular Cyclization in this compound Polymerization

A significant characteristic of the radical polymerization of diallyl esters, such as this compound, is the occurrence of intramolecular cyclization. This process involves the reaction of a growing polymer radical with a pendant allyl group on the same polymer chain, leading to the formation of cyclic structures within the polymer backbone. cardiff.ac.uk This cyclization reaction competes with intermolecular propagation, where the radical would react with a separate monomer molecule.

Studies on analogous diallyl esters, like diallyl phthalate (DAP), have shown that intramolecular cyclization is a major event during polymerization. researchgate.netgoogle.com For instance, research using nuclear magnetic resonance (NMR) on DAP polymerization has identified the formation of 11-membered rings as a predominant cyclization structure. google.com The tendency for cyclization is influenced by the distance between the two allyl groups on the monomer unit. google.com In the case of this compound, the flexible nine-carbon chain of the azelate moiety separates the two allyl groups, which influences the probability and size of the resulting intramolecular rings. The formation of these rings consumes double bonds without contributing to the growth of the polymer network, which can delay the gel point of the polymerization. cardiff.ac.ukresearchgate.net Research on diallyl sebacate, a structurally similar monomer, has also highlighted that the formation of short-chain branches and intramolecular rings are significant features of the resulting polymers. researchgate.net

Copolymerization Studies of this compound

This compound can be copolymerized with various other monomers to tailor the properties of the final polymer. Copolymerization studies are essential for understanding how this compound behaves in the presence of a comonomer and for predicting the final copolymer's structure and characteristics.

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a propagating radical chain ending in one monomer unit towards adding the same monomer (k11) versus the other monomer (k12). scielo.br The reactivity ratio is defined as the ratio of these rate constants (e.g., r1 = k11/k12). frontiersin.org These ratios are typically determined by conducting copolymerization reactions at low conversions with varying initial monomer feed ratios and then analyzing the resulting copolymer composition using techniques like NMR spectroscopy. scielo.org

While specific reactivity ratios for this compound are not extensively documented in readily available literature, data from analogous systems provide insight. For example, in the copolymerization of dimethallyl phthalate with vinyl acetate (B1210297), the reactivity ratios were determined considering the effects of cyclization. researchgate.net The product of the reactivity ratios (r1r2) indicates the distribution of monomer units in the copolymer chain. scielo.br

Table 1: Illustrative Monomer Reactivity Ratios for a Diallyl Ester System This table presents data for the copolymerization of Dimethallyl Phthalate (M1) with Vinyl Acetate (M2) at 60°C, which serves as an example of the type of data obtained in such studies. researchgate.net

| Reactivity Ratio | Value | Description |

| γ1 | 1.08 | Monomer reactivity ratio of the uncyclized radical |

| γ2 | 0.99 | Monomer reactivity ratio of the vinyl acetate radical |

| γc | 0.73 | Monomer reactivity ratio of the cyclized radical |

This interactive table demonstrates how reactivity ratios are reported. The values are specific to the dimethallyl phthalate/vinyl acetate system and serve as an illustrative example.

The statistical distribution of monomer units along a copolymer chain is a direct consequence of the monomer reactivity ratios and has a profound impact on the polymer's properties. mines.edukinampark.com The product of the reactivity ratios (r1r2) is a key indicator of this distribution:

r1r2 ≈ 1: The two monomers are incorporated randomly into the polymer chain, and the composition is determined by the monomer feed ratio and their respective reactivities. This leads to an ideal or statistical copolymer. scielo.br

r1r2 < 1: There is a tendency toward alternation, where the monomers prefer to add to a chain ending in the other monomer type.

r1r2 > 1: There is a tendency toward block formation, where long sequences of one monomer are followed by long sequences of the other.

In the free-radical copolymerization of N,N-diallyl-N,N-dimethylammonium chloride with vinyl acetate, the resulting copolymers were found to have a statistical distribution of monomer units. researchgate.net Given the nature of allyl monomers, copolymers of this compound with comonomers like vinyl acetate would likely exhibit a tendency towards random or statistical distribution, though this can be influenced by reaction conditions and the specific comonomer used. researchgate.net

Statistical Distribution of Monomer Units in Copolymers

Crosslinking Mechanisms and Network Formation in Poly(this compound)

The formation of a crosslinked, thermoset network is a defining feature of the polymerization of polyfunctional monomers like this compound. uc.pt This network structure imparts properties such as enhanced thermal stability, chemical resistance, and mechanical strength to the final material.

The crosslinking process in poly(this compound) is mediated by its two allyl groups. During the initial stages of polymerization, it is common for one allyl group of a this compound monomer to react, incorporating it into a growing polymer chain while leaving the second allyl group unreacted as a "pendant" double bond. researchgate.net

Factors Affecting Crosslinking Density

The crosslinking density is a critical parameter in the polymerization of this compound, as it dictates the thermomechanical properties of the resulting network polymer, such as its rigidity, solvent resistance, and thermal stability. Several factors influence the extent of crosslinking.

Monomer Structure: The structure of the diallyl ester, specifically the length of the dicarboxylic acid chain, plays a crucial role. In diallyl esters, a competition exists between intramolecular cyclization (forming rings) and intermolecular crosslinking. A kinetic study on a series of diallyl esters of aliphatic dicarboxylic acids showed that as the length of the acid chain increases, the tendency for intramolecular cyclization decreases. For this compound, with its nine-carbon azelaic acid backbone, it is positioned between diallyl adipate (C6) and diallyl sebacate (C10). It is expected to have a lower cyclization constant than shorter-chain esters like diallyl oxalate, leading to a higher availability of pendant allyl groups for intermolecular crosslinking. This generally results in a higher potential crosslinking density compared to diallyl esters with shorter acid moieties but may be lower than those with very long, flexible chains that can facilitate intermolecular reactions.

Reaction Temperature: Temperature has a complex effect on crosslinking density. Increasing the temperature generally increases the rate of polymerization and the decomposition rate of the initiator. However, for diallyl compounds like diallyl phthalate, studies have shown that at temperatures above 170°C, the crosslinking density can decrease even as the extent of monomer conversion increases. aip.org This phenomenon is attributed to an increase in side reactions, such as intramolecular cyclization, which consume allyl groups without forming effective crosslinks. aip.org Therefore, an optimal temperature range exists to maximize crosslinking density.

Copolymerization: When this compound is copolymerized with a monovinyl monomer, the crosslinking density is influenced by the reactivity ratios and the feed composition. For instance, in the copolymerization of diallyl phthalate (DAP) with vinyl chloride, the DAP units are incorporated into the chain, and the crosslinking occurs through the pendant allyl groups. researchgate.net The concentration of this compound in the monomer feed will directly correlate with the number of potential crosslinking sites in the resulting copolymer.

Solvent Effects: The presence and nature of a solvent can influence the polymerization kinetics and network formation. In solution polymerization, the dilution of the monomer can favor intramolecular cyclization over intermolecular crosslinking, thereby reducing the final crosslinking density.

Table 1: Comparative Kinetic Data for Radical Polymerization of Diallyl Esters of Aliphatic Dicarboxylic Acids (Inferred Behavior for this compound)

Data for analogous compounds are presented to infer the potential behavior of this compound. Azelaic acid (C9) is structurally between Adipic acid (C6) and Sebacic acid (C10).

| Compound | Dicarboxylic Acid Chain Length | Cyclization Constant (Kc) at 60°C | Activation Energy (kcal/mol) | Residual Unsaturation |

| Diallyl Oxalate | C2 | 3.6 | 21.1 | Low |

| Diallyl Malonate | C3 | 3.2 | 24.2 | Moderate |

| Diallyl Adipate | C6 | 2.5 | 22.0 | Moderate |

| This compound (Inferred) | C9 | ~1.2 - 2.5 | ~22.0 - 22.2 | High |

| Diallyl Sebacate | C10 | 1.2 | 22.2 | High |

Source: Adapted from kinetic studies on diallyl esters of aliphatic dicarboxylic acids.

Evolution of Network Structure During Polymerization

The formation of a crosslinked network from this compound proceeds through distinct stages, a process common to the polymerization of polyfunctional allyl esters.

Initial Stage (Pre-Gelation): The polymerization begins with the formation of linear or branched, but still soluble, polymers known as β-polymers. researchgate.net During this phase, the reaction is characterized by a combination of chain propagation and significant intramolecular cyclization. The cyclization reaction, where a growing radical on one allyl group of a monomer unit adds to the second allyl group on the same unit, leads to the formation of five- or six-membered rings within the polymer backbone. e3s-conferences.orgresearchgate.net This cyclopolymerization is a key feature of diallyl monomers and is a primary reason for delayed gelation compared to divinyl monomers. researchgate.net The resulting β-polymer contains a substantial number of unreacted pendant allyl groups attached to the main chains.

Gelation: As the polymerization progresses, the concentration and molecular weight of the β-polymer increase. Intermolecular reactions, where a growing radical chain reacts with a pendant allyl group on another polymer molecule, become more frequent. These reactions link the soluble polymer chains together. The gel point is the critical conversion at which a single, macroscopic, three-dimensional network molecule (known as the γ-polymer or gel) first appears, spanning the entire reaction volume. aip.orgwikipedia.org This is marked by a sharp increase in viscosity and the loss of solubility of a fraction of the polymer. aip.org The gel point in diallyl polymerizations is often significantly delayed to higher conversions (e.g., ~25% for diallyl phthalate) compared to what classical theories (like the Flory-Stockmayer theory) would predict. researchgate.netresearchgate.net This delay is primarily attributed to the high propensity for energy-wasting cyclization reactions and the reduced reactivity of the pendant allyl groups compared to the monomer.

Post-Gelation Stage: After the gel point, the polymerization continues, with the remaining monomer and soluble β-polymer being incorporated into the infinite network. The crosslinking density of the gel increases as more pendant allyl groups react. The reaction becomes progressively more diffusion-limited as the network becomes tighter, restricting the mobility of the reactive sites. This can lead to a significant fraction of allyl groups remaining unreacted, trapped within the vitrified network, contributing to what is known as residual unsaturation. The evolution of the network structure continues until the reaction is quenched or the mobility of the reactive species is so restricted that the polymerization rate drops to negligible levels. The final network consists of highly crosslinked regions (microgels) integrated into a less densely crosslinked matrix. rsc.org

Structure Property Relationships in Poly Diallyl Azelate Materials

Influence of Monomer Structure on Resulting Polymer Network Formation

The formation of a polymer network from diallyl monomers is a complex process influenced by the monomer's inherent structure. The presence of two allyl groups in diallyl esters like diallyl azelate allows for the creation of a three-dimensional crosslinked network. The polymerization of diallyl monomers is characterized by a significant degree of intramolecular cyclization, where one allyl group of a monomer unit reacts with the other allyl group on the same unit, forming a cyclic structure within the polymer chain. This cyclopolymerization competes with the intermolecular crosslinking reactions that lead to the formation of an extended network.

The length of the dicarboxylic acid chain in the diallyl ester plays a crucial role in the polymerization process. For instance, in the free radical polymerization of diallyl isophthalate (B1238265) and diallyl sebacate (B1225510), significant cyclization is observed, with a single cycle forming on average every 6–8 monomer units. tandfonline.com This tendency for cyclization is a key factor in determining the final network structure. The structure of diallyl adipate (B1204190), a related monomer, consists of a hexanedioic acid backbone with two allyl groups, providing reactivity and flexibility that are crucial for polymer synthesis. ontosight.ai This flexibility, stemming from the aliphatic chain, influences the conformation of the growing polymer chains and, consequently, the probability of intramolecular versus intermolecular reactions.

Impact of Polymerization Conditions on Material Characteristics

The properties of poly(this compound) and related materials are highly dependent on the conditions chosen for polymerization. These conditions dictate the kinetics of the reaction, the extent of conversion, and the final molecular architecture of the polymer.

For other polymer systems, such as those based on poly(glycerol azelate), increasing the curing time has a more significant impact on improving mechanical properties than increasing the curing temperature. researchgate.net This indicates that allowing more time for the crosslinking reactions to proceed to completion is crucial for developing a robust network structure.

The thermal stability of the resulting polymer is also influenced by the polymerization conditions. For instance, poly(propylene azelate) and poly(propylene sebacate) are thermally stable materials, with their maximum decomposition rates occurring at 411.3°C and 413.6°C, respectively. researchgate.net

The type of initiator can also influence the polymerization pathway. For example, in the polymerization of diallyl phthalate (B1215562), benzoyl peroxide is a common initiator. researchgate.net The effectiveness of different initiators can vary depending on the specific monomer and reaction conditions.

Processing parameters, such as the polymerization method and the presence of other components, significantly affect the chain length and branching of the resulting polymer. The polymerization of diallyl monomers can be carried out in bulk, solution, or emulsion. Miniemulsion polymerization has been explored for diallyl adipate, offering a way to produce polymer nanoparticles. nih.govrsc.org

The molecular weight of the polymer formed is often limited by chain transfer reactions. researchgate.net In the polymerization of diallyl phthalate, extensive branching of the polymers obtained before gelation has been observed, which is linked to a broadening of the molecular weight distribution and a decrease in residual unsaturation. researchgate.net

Initiator Type and Concentration Influence

Crosslinking Density and Network Morphology of Poly(this compound)

This compound itself can act as a crosslinking agent. google.comepo.orgjustia.comepo.org When used in conjunction with other polymers, the concentration of the diallyl ester directly influences the crosslinking density of the final material. An increase in the concentration of the crosslinking agent generally leads to a more densely crosslinked network. This, in turn, affects the material's properties, such as its hardness, thermal stability, and solvent resistance.

In the context of poly(glycerol azelate), increasing the molar ratio of azelaic acid to glycerol (B35011), which effectively increases the potential for crosslinking, results in a higher degree of branching and a more crosslinked network. researchgate.net This enhanced network structure leads to improved mechanical properties, including a higher Young's modulus and tensile strength. researchgate.net

The table below presents data on the mechanical properties of poly(glycerol azelate) sheets prepared with different molar ratios of azelaic acid to glycerol and varying curing times, illustrating the impact of crosslinking on material performance.

Table 1: Mechanical Properties of Poly(Glycerol Azelate) Sheets

| Molar Ratio (Azelaic Acid:Glycerol) | Curing Time (h) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|

| 1.0:1.0 | 24 | 0.43 ± 0.04 | 0.23 ± 0.02 | 60.3 ± 5.7 |

| 1.0:1.0 | 48 | 0.65 ± 0.06 | 0.35 ± 0.03 | 55.4 ± 5.0 |

| 1.2:1.0 | 24 | 0.89 ± 0.08 | 0.48 ± 0.04 | 50.1 ± 4.5 |

| 1.2:1.0 | 48 | 1.24 ± 0.11 | 0.67 ± 0.06 | 45.2 ± 4.1 |

| 1.4:1.0 | 24 | 1.56 ± 0.14 | 0.84 ± 0.08 | 40.3 ± 3.6 |

| 1.4:1.0 | 48 | 2.18 ± 0.20 | 1.18 ± 0.11 | 35.1 ± 3.2 |

| 1.6:1.0 | 24 | 2.54 ± 0.23 | 1.37 ± 0.12 | 30.2 ± 2.7 |

| 1.6:1.0 | 48 | 3.55 ± 0.32 | 1.92 ± 0.17 | 25.4 ± 2.3 |

Data adapted from a study on poly(glycerol azelate). researchgate.net

The following table lists the glass transition temperatures (Tg) for poly(glycerol azelate) under different synthesis conditions, showing the effect of crosslinking density on this thermal property.

Table 2: Glass Transition Temperature of Poly(Glycerol Azelate)

| Molar Ratio (Azelaic Acid:Glycerol) | Curing Time (h) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| 1.0:1.0 | 24 | -28.43 |

| 1.0:1.0 | 48 | -27.15 |

| 1.2:1.0 | 24 | -26.58 |

| 1.2:1.0 | 48 | -25.31 |

| 1.4:1.0 | 24 | -24.72 |

| 1.4:1.0 | 48 | -23.40 |

Data adapted from a study on poly(glycerol azelate). researchgate.net

Impact on Mechanical Properties

The mechanical properties of poly(this compound) are governed by the density of the crosslinks and the inherent flexibility of the azelate chain. While specific data for poly(this compound) is not widely available, the properties can be inferred from related diallyl ester polymers and polyesters based on azelaic acid. For instance, diallyl phthalate (DAP), a thermoset with a more rigid aromatic core, exhibits significant compressive and flexural strength. makeitfrom.com

In analogous systems like poly(glycerol azelate), increasing the crosslink density has been shown to improve the Young's modulus and tensile strength. researchgate.net This suggests that the mechanical properties of poly(this compound) can be tailored by controlling the polymerization process to achieve a desired degree of crosslinking. The long aliphatic chain from azelaic acid is expected to provide better impact resistance compared to diallyl esters of shorter-chain or aromatic acids.

Table 1: Representative Mechanical Properties of a Related Diallyl Thermoset

| Property | Value for Diallyl Phthalate (DAP) |

|---|---|

| Compressive Strength | 150 MPa |

| Tensile Strength | 28 MPa |

| Flexural Strength | 62 MPa |

| Elastic Modulus | 13 GPa |

Data sourced from MakeItFrom.com. makeitfrom.com

Thermal Stability of Poly(this compound) Networks

Polymers based on long-chain aliphatic acids like azelaic acid generally exhibit good thermal stability. For example, research on poly(propylene azelate) shows it to be a thermally stable material, with its maximum decomposition rate occurring at 411.3°C. researchgate.netresearchgate.net It is anticipated that poly(this compound) would possess comparable thermal stability, making it suitable for applications requiring performance at elevated temperatures.

The thermal degradation of such aliphatic polyesters typically proceeds through complex mechanisms, including β-hydrogen bond scission. researchgate.netmdpi.com This process leads to the formation of various decomposition products, including aldehydes, and allyl and diallyl compounds. researchgate.net

Table 2: Thermal Properties of Azelaic Acid-Based Polyamides and Polyesters

| Polymer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Decomposition Temp. (Td) |

|---|---|---|---|

| Polyamide (Azelaic Acid + 1,6-diaminohexane) | 56°C | 214°C | 435°C |

| Polyamide (Azelaic Acid + 1,12-diaminododecane) | 50°C | 195°C | 425°C |

| Poly(propylene azelate) | - | - | ~411°C (max rate) |

Data sourced from various studies on azelaic acid polymers. researchgate.netresearchgate.netmdpi.com

Solvent Resistance and Chemical Stability of Poly(this compound)

The crosslinked network structure of poly(this compound) is expected to provide good resistance to a wide range of solvents and chemicals. Generally, polyester (B1180765) and vinyl ester resins are known for their resistance to aqueous solutions of salts, as well as many acids and alkalis. mdpi.comineos.com The long, non-polar aliphatic chain of the azelate component would further enhance its resistance to hydrolysis and attack by aqueous media.

However, like other polyesters, poly(this compound) may be susceptible to attack by strong oxidizing agents, strong bases, and certain organic solvents, which can cause swelling or degradation of the polymer network. ineos.comashland.com The degree of chemical resistance is directly related to the crosslink density; a higher density network will exhibit greater resistance to chemical ingress and swelling. kuriyama.comabtdrains.com

Applications of Poly Diallyl Azelate Materials Excluding Biomedical

High-Performance Coatings and Adhesives

Poly(diallyl azelate) is expected to be a valuable resin for high-performance coatings and adhesives due to the properties conferred by its cross-linked aliphatic structure. The long, flexible nine-carbon chain from azelaic acid can enhance the flexibility and impact resistance of the cured coating, while the cross-linking provides durability and resistance to chemicals and abrasion.

In Coatings:

Azelate-based polyester (B1180765) polyols are known to impart superior hydrophobicity and improved chemical resistance to polyurethane coatings. atamanchemicals.com It is reasonable to expect that poly(this compound), with its significant aliphatic character, would exhibit similar hydrophobic properties, leading to coatings with excellent water resistance. This is a critical attribute for protective coatings used in marine environments, automotive applications, and for outdoor structures.

The polymerization of diallyl esters, such as the related diallyl phthalate (B1215562) (DAP), results in coatings with good dimensional stability and resistance to heat. acs.orgatamanchemicals.com Poly(this compound) would likely share these characteristics, making it suitable for industrial coatings that must withstand thermal stress. Furthermore, diallyl ester-based resins can be formulated into UV-curable coatings, offering the advantage of rapid, energy-efficient curing processes. lookchem.com

In Adhesives:

The properties that make poly(this compound) suitable for coatings also apply to its use in adhesives. Diallyl esters are used in the formulation of adhesives to enhance bond strength and durability. lookchem.com The flexibility imparted by the azelate backbone could be particularly advantageous in applications requiring the bonding of dissimilar materials with different coefficients of thermal expansion. The cross-linked network would ensure strong and durable adhesion under challenging conditions.

The Code of Federal Regulations (CFR) lists azelaic acid as a permissible component in polyester resins for coatings that come into contact with food, indicating its potential for use in specialized packaging adhesives. ecfr.gov

A summary of the projected properties of poly(this compound) in coatings and adhesives, based on analogous compounds, is presented in Table 1.

Table 1: Projected Properties of Poly(this compound) in Coatings and Adhesives

| Property | Expected Performance | Rationale based on Analogous Compounds |

|---|---|---|

| Adhesion | Good to Excellent | Diallyl esters are known to improve adhesion in resin formulations. lookchem.com |

| Flexibility | High | The long C9 aliphatic chain of azelaic acid imparts flexibility. |

| Water Resistance | Superior | Azelate-based polyesters exhibit excellent hydrophobicity. atamanchemicals.com |

| Chemical Resistance | Good | Cross-linked polymer structure provides resistance to solvents and chemicals. acs.org |

| Thermal Stability | Good | Diallyl ester polymers generally possess good heat resistance. acs.orgatamanchemicals.com |

Composite Materials and Resins

Poly(this compound) is anticipated to serve as an effective matrix resin for composite materials. In this role, the polymer would bind reinforcing fibers (such as glass, carbon, or natural fibers) together, transferring load between them and protecting them from environmental degradation.

The process of creating these composites would involve impregnating the reinforcing fibers with the this compound monomer, which may contain a polymerization initiator. The mixture is then cured under heat and pressure to form a solid, cross-linked composite part. The ability of diallyl esters to act as cross-linking agents is crucial in this context.

The mechanical properties of the resulting composite would be influenced by the inherent toughness and flexibility of the poly(this compound) matrix. The azelaic acid component is expected to contribute to improved impact strength, a desirable characteristic for composites used in automotive parts, sporting goods, and construction materials. Diallyl adipate (B1204190), a similar diallyl ester of a C6 dicarboxylic acid, is known to enhance the mechanical properties of polymers through cross-linking.

Research on diallyl phthalate resins demonstrates their use in molding compounds for electrical and electronic components due to their excellent dimensional stability and low moisture absorption. acs.org While poly(this compound) may exhibit lower rigidity than aromatic-based poly(diallyl phthalate) due to its aliphatic nature, its enhanced flexibility could be advantageous in applications where vibration damping and toughness are paramount.

Advanced Polymeric Materials and Specialty Applications

The unique combination of a bio-based, flexible backbone and cross-linking capability suggests potential for poly(this compound) in several specialty applications.

Plasticizer: Diallyl esters can function as reactive plasticizers. lookchem.com this compound could be incorporated into other polymer systems, such as PVC. During processing, it would initially act as a plasticizer, improving workability. Upon curing, it would polymerize and become a permanent, non-migrating part of the polymer network, enhancing properties like flexibility without the long-term issues of traditional plasticizer migration. Diallyl sebacate (B1225510), the diallyl ester of the C10 dicarboxylic acid, is used as a plasticizer to improve the flexibility of polymers. lookchem.com

Cross-linking Agent: this compound can be used as a co-monomer or cross-linking agent in the synthesis of other polymers. For instance, it could be used to modify unsaturated polyester resins, improving their toughness and impact resistance. The use of diallyl esters as cross-linking agents for unsaturated resins is a well-established practice. lookchem.com

The properties of diallyl esters of various aliphatic dicarboxylic acids are influenced by the length of the carbon chain. A comparison of these properties can help in predicting the behavior of poly(this compound).

Table 2: Comparison of Diallyl Esters of Aliphatic Dicarboxylic Acids

| Diallyl Ester | Dicarboxylic Acid | Carbon Chain Length | Expected Polymer Properties |

|---|---|---|---|

| Diallyl Adipate | Adipic Acid | C6 | Good balance of hardness and flexibility. |

| This compound | Azelaic Acid | C9 | High flexibility, good impact strength, good hydrophobicity. |

| Diallyl Sebacate | Sebacic Acid | C10 | Very high flexibility, used as a plasticizer. lookchem.com |

Advanced Analytical Characterization Techniques for Diallyl Azelate and Its Polymers

Spectroscopic Analysis

Spectroscopy is a cornerstone in the analysis of diallyl azelate, offering non-destructive and highly detailed molecular information. Techniques such as FTIR, NMR, UV-Vis, and Raman spectroscopy are employed to identify the monomer and to monitor its conversion during polymerization.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the this compound monomer and for tracking the chemical changes that occur during polymerization. In the FTIR spectrum of the monomer, the ester functional group gives rise to a prominent, sharp absorption band around 1735 cm⁻¹, corresponding to the C=O stretching vibration. The C-O stretching vibrations associated with the ester linkage are also readily identifiable in the 1250-1170 cm⁻¹ region.

The presence of the two allyl groups is confirmed by several characteristic peaks. The stretching vibration of the vinylic =C-H bonds appears at wavenumbers just above 3000 cm⁻¹, while the C=C double bond stretching is observed as a distinct peak near 1645 cm⁻¹.

Upon polymerization, the most significant change in the FTIR spectrum is the marked decrease in the intensity of the absorption bands related to the allyl groups, especially the C=C stretching vibration at ~1645 cm⁻¹. This diminution provides direct evidence of the consumption of the double bonds as the monomer units link to form the polymer backbone.

Table 6.1.1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Molecule Part |

|---|---|---|

| C=O (Ester) | ~1735 | Azelate |

| C-O (Ester) | 1250-1170 | Azelate |

| =C-H (Vinyl) | >3000 | Allyl |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail regarding the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the this compound molecule.

In the ¹H NMR spectrum of the monomer, the protons of the allyl groups are clearly resolved. The methylene (B1212753) protons adjacent to the ester's oxygen atom (O-CH₂) typically produce a signal around 4.5 ppm. The terminal vinylic protons (=CH₂) resonate in the 5.2-5.4 ppm region, while the internal vinylic proton (-CH=) is found further downfield as a multiplet near 5.9 ppm. The protons belonging to the central methylene chain of the azelate moiety appear as a series of multiplets in the more shielded, upfield region of the spectrum. The disappearance or significant reduction of the vinylic proton signals after polymerization confirms the reaction's success.

The ¹³C NMR spectrum of the monomer provides complementary information. The carbonyl carbon of the ester group is typically observed around 173 ppm. The carbons of the double bond appear at approximately 118 ppm (=CH₂) and 132 ppm (-CH=), and the carbon of the methylene group attached to the oxygen (O-CH₂) resonates near 65 ppm. The carbons of the azelaic acid backbone are found at lower chemical shifts. As with ¹H NMR, the polymerization process leads to a significant decrease in the intensity of the signals from the unsaturated carbons of the allyl groups.

Table 6.1.2: Representative NMR Chemical Shifts for this compound Monomer

| Nucleus | Assignment | Representative Chemical Shift (ppm) |

|---|---|---|

| ¹H | -CH= (Allyl) | ~5.9 |

| ¹H | =CH₂ (Allyl) | 5.2-5.4 |

| ¹H | O-CH₂ (Allyl) | ~4.5 |

| ¹³C | C=O (Ester) | ~173 |

| ¹³C | -CH= (Allyl) | ~132 |

| ¹³C | =CH₂ (Allyl) | ~118 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to investigate the electronic transitions within a molecule. This compound contains isolated carbonyl (C=O) and vinyl (C=C) chromophores. The ester carbonyl group undergoes a weak n→π* electronic transition, which results in an absorption band in the ultraviolet region, typically around 200–220 nm. The π→π* transitions of the non-conjugated allyl double bonds occur at higher energies, corresponding to wavelengths below 200 nm. While not the primary technique for structural elucidation of this compound, UV-Vis spectroscopy can be effectively used to monitor the kinetics of polymerization by tracking the decrease in absorbance associated with the C=C chromophore as it is consumed.

Raman Spectroscopy

Raman spectroscopy is an excellent complementary technique to FTIR for vibrational analysis. It is particularly sensitive to the non-polar C=C bond of the allyl groups in this compound. This bond produces a strong, well-defined signal in the Raman spectrum, typically located around 1645 cm⁻¹. The intensity of this band is directly proportional to the concentration of the monomer, making Raman spectroscopy a valuable non-invasive, real-time method for monitoring the progress of polymerization reactions. irdg.orghoriba.com The C=O stretch of the ester group is also Raman active, appearing near 1735 cm⁻¹.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from reactants or impurities and for analyzing its purity.

Gas Chromatography (GC)

Gas chromatography is an ideal method for analyzing volatile compounds like this compound. nist.gov It is routinely used to assess the purity of the monomer and can be employed to quantify the amount of unreacted monomer remaining in a polymer sample. For this compound, a standard non-polar Kovats retention index (Inp) of 1808 has been reported, which serves as a key identifier under specific GC conditions. chemeo.comnih.gov

When coupled with a mass spectrometer (GC-MS), the technique provides definitive structural confirmation. scioninstruments.com The mass spectrometer fragments the this compound molecule in a predictable manner, generating a unique mass spectrum. This spectrum includes the molecular ion peak and characteristic fragment ions, such as those resulting from the loss of an allyl group, which can be used to unequivocally identify the compound.

Table 6.2.1: Gas Chromatography Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₄O₄ | PubChem |

| Molecular Weight | 284.35 g/mol | Cheméo chemeo.com |

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a premier analytical technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. chromatographyonline.comshimadzu.cz The fundamental principle of SEC involves the separation of molecules based on their hydrodynamic volume in solution. paint.org As the polymer solution passes through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first. Smaller molecules penetrate the pores to varying extents and therefore have a longer path, eluting later. paint.orgresearchgate.net This process allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn and indicates the breadth of the molecular weight distribution. aimplas.netmdpi.com

For the analysis of polyesters like those derived from this compound, a system calibrated with appropriate standards, such as polystyrene or poly(methyl methacrylate), is typically used. google.comwarwick.ac.uk The choice of mobile phase is critical; organic solvents like tetrahydrofuran (B95107) (THF) are common for such polymers. google.com The resulting chromatogram, a plot of detector response versus retention time, is used to calculate the MWD. aimplas.net Advanced GPC systems may incorporate multiple detectors, such as refractive index (RI), viscometry, and light scattering (LS) detectors, to obtain absolute molecular weight data without reliance on column calibration with chemically similar standards. aimplas.netresearchgate.net

Table 1: Representative GPC Data for Sebacate-Based Copolyesters This table presents data for poly(butylene sebacate-co-terephthalate) (PBSeT) to illustrate typical GPC results for related polyesters. mdpi.com

| Sample | Sebacate (B1225510) Mole Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PBSe | 1.0 | 53,900 | 175,500 | 3.2 |

| PBSeT91 | 0.9 | 69,500 | 165,800 | 2.4 |

| PBSeT82 | 0.8 | 65,800 | 158,600 | 2.4 |

| PBSeT73 | 0.7 | 61,000 | 148,800 | 2.4 |

Coupled Chromatographic Techniques (e.g., GC-MS)

Coupled chromatographic techniques, particularly those involving mass spectrometry, are powerful tools for the detailed characterization of volatile and semi-volatile compounds associated with polymers. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is especially pertinent for analyzing the structure and thermal degradation products of crosslinked polymers like poly(this compound). d-nb.infoplymouth.ac.uk In this technique, the polymer is rapidly heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, characteristic fragments (pyrolyzates). measurlabs.com These fragments are then separated by a gas chromatograph and identified by a mass spectrometer, allowing for the reconstruction of the original polymer's structure and the elucidation of its degradation mechanisms. plymouth.ac.ukresearchgate.net

For polyesters derived from diallyl esters, the thermal degradation mechanism often involves β-hydrogen bond scission. researchgate.netresearchgate.net This process is expected to be a primary degradation pathway for poly(this compound). The analysis of the resulting pyrolyzates provides a fingerprint of the polymer. Studies on analogous polyesters, such as poly(propylene azelate) and poly(propylene sebacate), have identified the main decomposition products as aldehydes, alcohols, and various allyl and diallyl compounds. researchgate.netresearchgate.net For poly(this compound), one would expect to identify azelaic acid derivatives and fragments resulting from the scission of the allyl groups.

Table 2: Expected Pyrolysis Products of Poly(this compound) Identified by GC-MS Based on established degradation mechanisms for analogous diallyl and polyester (B1180765) compounds. researchgate.netresearchgate.netmdpi.com

| Compound Type | Specific Example(s) | Expected Origin |

| Aldehydes | Acrolein, Propenal | Scission of allyl groups |

| Dicarboxylic Acids | Azelaic acid | Cleavage of ester linkage |

| Allyl Compounds | Allyl alcohol | Scission of ester linkage |

| Diallyl Compounds | Diallyl ether | Recombination of allyl radicals |

| Hydrocarbons | Propene, 1,5-Hexadiene | Fragmentation of allyl groups |

| Cyclic Compounds | Cyclopentene, Cyclohexene | Intramolecular cyclization reactions |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. tainstruments.com For polymers, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental for assessing thermal stability, composition, and phase transitions. labmanager.com

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. uc.eduinfinitiaresearch.com The resulting TGA curve, a plot of mass versus temperature, provides critical information about the thermal stability of a material, its decomposition profile, and the composition of multi-component systems (e.g., filler content). The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition rates. scirp.org

For a crosslinked polymer like poly(this compound), TGA is used to determine its operational temperature limits and to study its degradation kinetics. scirp.org The thermal stability of polyesters is influenced by their chemical structure. Research on poly(propylene azelate) (PPAz), a related aliphatic polyester, shows that it is a thermally stable material, with decomposition occurring at high temperatures. researchgate.net The analysis of PPAz shows its highest rate of decomposition occurs at 411.3 °C. researchgate.net The thermal decomposition of such polymers typically proceeds in a single major step in an inert atmosphere. researchgate.net

Table 3: Representative TGA Data for Aliphatic Polyesters Data derived from research on poly(propylene azelate) (PPAz) and poly(propylene sebacate) (PPSeb). researchgate.net

| Polymer | Onset of Decomposition (Tonset, °C) | Temperature of Maximum Decomposition Rate (Tmax, °C) |

| Poly(propylene azelate) | ~380 | 411.3 |

| Poly(propylene sebacate) | ~390 | 413.6 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.detorontech.com It is used to detect and quantify thermal transitions such as the glass transition, melting, and crystallization. tainstruments.com The glass transition temperature (Tg) is a critical property of amorphous polymers and the amorphous regions of semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. tainstruments.com This transition appears as a step-like change in the heat capacity on the DSC thermogram. hu-berlin.de

For highly crosslinked thermoset polymers like poly(this compound), the glass transition can be broad and difficult to detect. osti.gov The restricted mobility of the polymer chains due to the high crosslink density suppresses the change in heat capacity at the Tg. osti.gov However, identifying the Tg is crucial as it defines the upper service temperature of the material. Modulated DSC (MDSC) can be employed to enhance the sensitivity and separate the reversible heat flow signal (associated with the glass transition) from non-reversible kinetic events, aiding in the identification of a weak Tg. mdpi.com While a specific DSC curve for poly(this compound) is not documented, the expected result would be a single, possibly broad, glass transition, characteristic of an amorphous thermoset material.

Table 4: Illustrative DSC Data for a Crosslinked Diallyl Ester Polymer This table provides typical expected values for a polymer analogous to poly(this compound), as direct research data is unavailable.

| Property | Description | Expected Value Range (°C) |

| Glass Transition Temperature (Tg) | Midpoint of the step change in heat flow, indicating the transition from a glassy to a rubbery state. | 80 - 150 |

Rheological Characterization

Rheology is the study of the flow and deformation of matter. For polymerizing systems, rheological measurements are essential for understanding how viscosity and modulus change as the reaction proceeds from a liquid monomer to a solid polymer.

Rheokinetic Measurements

Rheokinetic analysis involves the use of a rheometer to monitor the rheological properties (like viscosity and modulus) of a material as a function of time during a chemical reaction at a constant temperature. netzsch.com This is a powerful method for studying the cure kinetics of thermosetting resins such as those formed from this compound. mdpi.com During polymerization, the viscosity of the system increases as the molecular weight grows. At a critical point, known as the gel point, the material transitions from a liquid to a solid-like gel. tainstruments.com

A typical rheokinetic experiment involves placing the monomer with an initiator between the plates of a rheometer, heating it to a specific cure temperature, and measuring the storage modulus (G') and loss modulus (G'') over time using small-amplitude oscillatory shear. tainstruments.com The gel point can be identified as the crossover point where G' equals G''. tainstruments.com By conducting these experiments at different temperatures, the activation energy for the gelation process can be determined, providing a comprehensive kinetic model of the curing reaction. tainstruments.com Studies on similar reactive diallyl monomers, such as diallyl orthophthalate, demonstrate this methodology, showing how rheology tracks the transition from a low-viscosity liquid to a high-modulus solid. researchgate.net

Table 5: Representative Rheokinetic Data for a Curing Diallyl Ester System at a Fixed Temperature This table illustrates the expected evolution of viscosity during the isothermal polymerization of a diallyl ester monomer. Actual values are dependent on temperature and initiator concentration.

| Curing Time (minutes) | Complex Viscosity (Pa·s) | State |

| 0 | ~0.1 | Liquid Monomer |

| 10 | ~1.0 | Viscous Liquid |

| 20 | ~50 | Approaching Gel Point |

| 25 (Gel Time) | > 1000 | Gelation |

| 40 | > 100,000 | Solid (Cured Polymer) |

Viscosity Evolution Studies

The study of viscosity evolution, or rheology, is crucial for understanding the polymerization process of this compound. pressbooks.pub Rheological measurements track the change in the resistance to flow as the liquid monomer converts into a solid, cross-linked polymer network. This transition is a key indicator of the reaction kinetics and the formation of the final material structure. nih.gov

Initially, the this compound monomer possesses a low viscosity. As polymerization is initiated, typically through the use of free-radical catalysts, the viscosity begins to increase. This is due to the formation of growing polymer chains and an increase in molecular weight. nih.gov For diallyl compounds, which contain two reactive allyl groups, the polymerization proceeds with extensive branching, leading to the formation of a three-dimensional network. researchgate.net

A critical point in the polymerization is the gel point, where the viscosity increases sharply and the material transitions from a viscous liquid to an elastic solid or gel. mdpi.com This signifies the formation of a continuous polymer network throughout the material. Rheological studies can precisely determine this gel time. The final viscosity of the cured poly(this compound) is exceptionally high, reflecting its solid, thermoset nature. mdpi.com Monitoring viscosity as a function of time and temperature provides essential data for controlling the manufacturing and processing of poly(this compound) products. pressbooks.pub

The table below illustrates a typical progression of viscosity during the isothermal polymerization of a diallyl ester.

| Time (seconds) | Viscosity (Pa·s) | State |

|---|---|---|

| 0 | 0.15 | Liquid Monomer |

| 200 | 0.50 | Polymerization Initiated |

| 400 | 10.0 | Approaching Gel Point |

| 450 | >1000 | Gelation / Solid Network |

Imaging and Morphological Characterization of Poly(this compound) Networks

Microscopic imaging techniques are vital for analyzing the structure of poly(this compound) networks at the micro and nano-scale. These methods reveal details about the surface topography and internal morphology, which are determined by the polymerization conditions and are critical to the material's final properties. mdpi.com

Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of a sample's surface. mdpi.com In the analysis of poly(this compound), SEM is employed to investigate the surface topography of the cured polymer. nih.gov A focused beam of electrons scans the surface, and the interactions produce signals that reveal information about texture, porosity, and any surface defects like cracks or voids. mdpi.com For composite materials incorporating poly(this compound), SEM can also show the distribution and dispersion of any fillers or reinforcing agents within the polymer matrix. Sample preparation typically involves coating the non-conductive polymer with a thin layer of conductive material, such as gold, to prevent charge build-up from the electron beam. nih.gov

| Parameter | Description |

|---|---|

| Surface Topography | Provides detailed imaging of the surface texture, smoothness, or roughness. |

| Porosity | Identifies the presence, size, and distribution of pores on the polymer surface. |

| Fracture Analysis | Examines the cross-sectional surface of a fractured sample to understand failure mechanisms. |

| Phase Morphology | In blends or composites, it reveals the size and distribution of different phases. |

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to study the internal structure of materials. mdpi.com For poly(this compound), TEM can provide insights into the nanoscale morphology of the polymer network. researchgate.net A beam of electrons is transmitted through an ultra-thin slice of the material; the interaction of the electrons with the sample creates an image that reveals variations in density and composition. This technique can be used to visualize the cross-linking density distribution, the morphology of polymer blends, or the dispersion of nanoparticles within the poly(this compound) matrix. mdpi.comresearchgate.net The sample preparation for TEM is more complex than for SEM, requiring the sample to be cut into extremely thin sections (typically 50-100 nanometers). researchgate.net

| Parameter | Description |

|---|---|

| Internal Morphology | Reveals the internal structure and phase distribution within the bulk polymer. mdpi.com |

| Nanoparticle Dispersion | Visualizes the distribution and size of nano-fillers within the polymer matrix. researchgate.net |

| Crystallinity | Can identify crystalline and amorphous regions within the polymer structure. mdpi.com |

| Network Structure | Provides qualitative information about the homogeneity of the cross-linked network. |

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles or polymer chains suspended in a liquid. anton-paar.com The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. wyatt.com These fluctuations are caused by the random, thermally-driven movement of the particles, known as Brownian motion. anton-paar.com Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly. wyatt.com

For poly(this compound), DLS would be applicable if the polymer is synthesized in the form of nanoparticles, microgels, or is dissolved in a suitable solvent in a pre-gel state. The analysis provides the hydrodynamic radius (the effective size of the particle in solution) and the polydispersity index (PDI), which indicates the breadth of the size distribution. researchgate.net

| Parameter | Value | Interpretation |

|---|---|---|

| Z-Average (Hydrodynamic Diameter) | 150 nm | The intensity-weighted mean hydrodynamic size of the polymer aggregates. |

| Polydispersity Index (PDI) | 0.25 | Indicates a moderately broad size distribution of the aggregates in the solution. |

Transmission Electron Microscopy (TEM)

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, nitrogen, and oxygen) in a compound. This analysis is crucial for verifying the chemical formula and purity of the this compound monomer. The experimental percentages of each element are compared against the theoretical values calculated from the molecular formula, C₁₅H₂₄O₄. nih.gov Any significant deviation between the experimental and theoretical values may indicate the presence of impurities or that the incorrect compound has been synthesized.

| Element | Atomic Mass (g/mol) | Atoms in Formula | Total Mass (g/mol) | Theoretical Mass % | Example Experimental Mass % |

|---|---|---|---|---|---|

| Carbon (C) | 12.011 | 15 | 180.165 | 67.14% | 67.09% |

| Hydrogen (H) | 1.008 | 24 | 24.192 | 9.02% | 9.08% |

| Oxygen (O) | 15.999 | 4 | 63.996 | 23.85% | 23.83% |

| Total | - | - | 268.353 | 100.00% | 100.00% |

Computational and Theoretical Studies

Molecular Modeling of Diallyl Azelate and its Polymers

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound and its polymers, these models can predict three-dimensional structures, conformational preferences, and the dynamics of the polymerization process.

Conformational Analysis: The flexibility of the this compound monomer is largely dictated by the long, nine-carbon azelate chain and the rotational freedom of the two allyl groups. Conformational analysis, often performed using methods like molecular mechanics or density functional theory (DFT), helps to identify the low-energy conformations of the monomer. These preferred shapes can influence the monomer's reactivity and the way it packs in the liquid state. For instance, a folded conformation might favor intramolecular cyclization during polymerization. royalsocietypublishing.orgnih.govfrontiersin.org

Polymerization Simulation: The polymerization of diallyl monomers is complex, involving not only standard chain propagation but also significant intramolecular cyclization and cross-linking. royalsocietypublishing.orggoogle.com Molecular dynamics (MD) simulations can be employed to model the growth of poly(this compound) chains. researchgate.net These simulations can track the trajectories of atoms and molecules over time, providing a dynamic picture of the polymerization process. By simulating the reactions between monomers, it is possible to predict the resulting polymer architecture, including the extent of cyclization, cross-link density, and the distribution of molecular weights. researchgate.netnih.gov

A significant aspect of diallyl ester polymerization is the competition between intermolecular propagation (leading to linear chains and cross-links) and intramolecular cyclization (forming rings within the polymer backbone). royalsocietypublishing.orgnih.gov The tendency for cyclization is influenced by the distance between the two allyl groups on the monomer. royalsocietypublishing.org In the case of this compound, the long and flexible azelate chain allows the allyl groups to come into proximity, making cyclization a probable event. Theoretical models can calculate the activation barriers for both propagation and cyclization, offering a prediction of the likelihood of each pathway. nih.govnih.gov

Below is a representative data table showing the types of structural parameters that can be obtained from molecular modeling of the this compound monomer. The values are illustrative and based on typical bond lengths and angles for similar organic esters.

| Parameter | Value | Method |

|---|---|---|

| C=O Bond Length | 1.21 Å | DFT (B3LYP/6-31G) |

| C-O (Ester) Bond Length | 1.35 Å | DFT (B3LYP/6-31G) |

| C=C (Allyl) Bond Length | 1.34 Å | DFT (B3LYP/6-31G) |

| O-C-C (Ester) Bond Angle | 109.5° | DFT (B3LYP/6-31G) |

| C-O-C Bond Angle | 117.0° | DFT (B3LYP/6-31G*) |

Quantum Chemical Calculations for Monomer Reactivity

Frontier Molecular Orbital (FMO) Theory: A key concept in chemical reactivity is the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity. researchgate.netosti.govnih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. researchgate.net For this compound, the HOMO is typically localized on the electron-rich allyl double bonds, making them the primary sites for radical attack during polymerization.